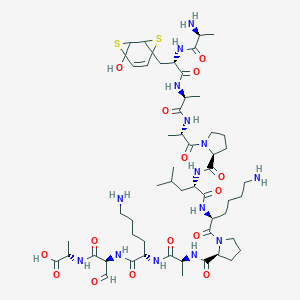![molecular formula C8H8N2 B122866 5-Méthyl-1H-pyrrolo[2,3-b]pyridine CAS No. 824-52-2](/img/structure/B122866.png)
5-Méthyl-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
Ce composé est connu pour ses diverses activités immunobiologiques, notamment l'activation de cellules immunitaires spécifiques telles que les macrophages, les lymphocytes T et les lymphocytes B . Il a montré un potentiel dans l'amélioration des réponses immunitaires innées et a été étudié pour ses propriétés antivirales et antitumorales .
Applications De Recherche Scientifique
RWJ 21757 has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other biologically active compounds.
Medicine: Investigated for its potential as an antiviral and antitumor agent.
Industry: Utilized as an adjuvant in vaccine formulations to boost the immune response.
Mécanisme D'action
Target of Action
The primary target of 5-Methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
5-Methyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . This compound has potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail .
Biochemical Pathways
The inhibition of FGFRs by 5-Methyl-1H-pyrrolo[2,3-b]pyridine affects the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs results in the deactivation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial adme properties, which could impact its bioavailability .
Result of Action
In vitro, 5-Methyl-1H-pyrrolo[2,3-b]pyridine has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : RWJ 21757 est synthétisé par une série de réactions chimiques impliquant des dérivés de la guanosine. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et l'eau, le produit final étant purifié pour atteindre une pureté supérieure à 98 % .
Méthodes de production industrielle : La production industrielle de RWJ 21757 implique une synthèse à grande échelle utilisant des voies chimiques similaires à celles des laboratoires. Le processus est optimisé pour des rendements et une pureté plus élevés, avec des mesures de contrôle qualité strictes pour assurer la cohérence. Le composé est généralement stocké à -20 °C pour maintenir sa stabilité sur de longues périodes .
Analyse Des Réactions Chimiques
Types de réactions : RWJ 21757 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés oxo.
Réduction : Les réactions de réduction peuvent convertir le groupe oxo en groupes hydroxyle.
Substitution : Le groupe allyle peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les thiols.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la guanosine avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques différentes .
4. Applications de la recherche scientifique
RWJ 21757 a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse d'autres composés biologiquement actifs.
Médecine : Enquêté pour son potentiel comme agent antiviral et antitumoral.
Industrie : Utilisé comme adjuvant dans les formulations vaccinales pour stimuler la réponse immunitaire.
5. Mécanisme d'action
RWJ 21757 exerce ses effets en activant sélectivement le récepteur Toll-like 7 (TLR7). En se liant au TLR7, il déclenche une cascade de signalisation qui conduit à l'activation et à la maturation des cellules présentatrices d'antigènes, telles que les cellules dendritiques. Cette activation entraîne la sécrétion de cytokines pro-inflammatoires et d'interférons de type I, qui améliorent la réponse immunitaire . Le composé favorise également l'activation des lymphocytes T et des cellules tueuses naturelles, contribuant à ses activités antivirales et antitumorales .
Comparaison Avec Des Composés Similaires
RWJ 21757 est unique dans son activation sélective du TLR7, ce qui le distingue des autres agonistes du TLR. Les composés similaires comprennent :
Phenamil : Un autre agoniste du TLR7 avec des propriétés immunomodulatrices.
Benzanthrone : Connu pour ses activités anti-inflammatoires.
TG-101348 : Un agoniste du TLR7 avec des applications thérapeutiques potentielles dans le cancer.
Metyrapone : Utilisé dans la recherche pour ses effets sur les réponses immunitaires.
WT-161 : Un composé avec des activités immunobiologiques similaires.
RWJ 21757 se distingue par sa forte spécificité pour le TLR7 et ses effets immunostimulants puissants, ce qui en fait un composé précieux à la fois dans la recherche et dans les applications thérapeutiques .
Propriétés
IUPAC Name |
5-methyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-7-2-3-9-8(7)10-5-6/h2-5H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCJHFFRHKGOCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609018 | |
| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824-52-2 | |
| Record name | 5-Methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[1,2-a]pyrazin-6-ylmethanol](/img/structure/B122795.png)










